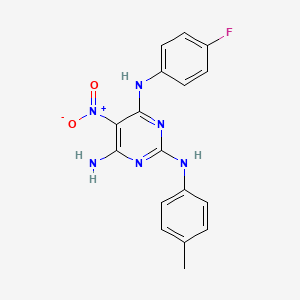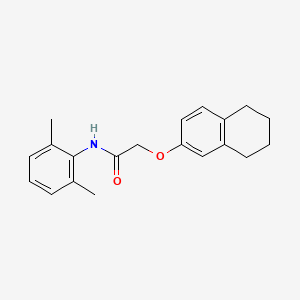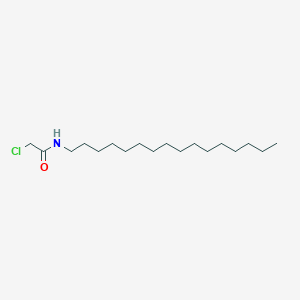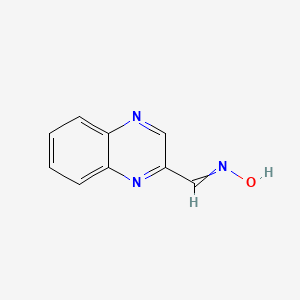![molecular formula C24H31N3O5S B12476796 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12476796.png)
2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core, a tetrahydrofuran ring, and a sulfonylated alanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the benzamide core, followed by the introduction of the tetrahydrofuran ring and the sulfonylated alanyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-isobutylbenzamide
- 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)-D-alanyl]amino}-N-(2-furylmethyl)benzamide
Uniqueness
2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific structural features, such as the tetrahydrofuran ring and the sulfonylated alanyl group. These features may confer distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C24H31N3O5S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[2-(3,5-dimethyl-N-methylsulfonylanilino)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C24H31N3O5S/c1-16-12-17(2)14-19(13-16)27(33(4,30)31)18(3)23(28)26-22-10-6-5-9-21(22)24(29)25-15-20-8-7-11-32-20/h5-6,9-10,12-14,18,20H,7-8,11,15H2,1-4H3,(H,25,29)(H,26,28) |
InChI Key |
LFGQGPMRUBFLGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methoxy-5-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12476728.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12476742.png)

![N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12476751.png)
![1-{N-benzyl-N-[(5-chloro-2-methoxyphenyl)sulfonyl]glycyl}piperidine-4-carboxamide](/img/structure/B12476752.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12476756.png)

![1-(butan-2-yl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B12476776.png)
![N~2~-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12476791.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bis(2-chloroacetamide)](/img/structure/B12476800.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12476812.png)
